molecular formula C9H10N2O B14563564 N'-Benzylidene-N-methylformohydrazide CAS No. 61748-16-1

N'-Benzylidene-N-methylformohydrazide

Cat. No.: B14563564
CAS No.: 61748-16-1
M. Wt: 162.19 g/mol
InChI Key: SDGMMWZQIPPCCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-Benzylidene-N-methylformohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with an adjacent nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-Benzylidene-N-methylformohydrazide can be synthesized through a Schiff base reaction, which involves the condensation of an aldehyde with a hydrazide. The typical synthetic route involves the reaction of benzaldehyde with N-methylformohydrazide under mild conditions. The reaction is usually carried out in ethanol as a solvent, and the mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for N’-Benzylidene-N-methylformohydrazide are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-Benzylidene-N-methylformohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

N’-Benzylidene-N-methylformohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-Benzylidene-N-methylformohydrazide involves its interaction with molecular targets through the hydrazone group. This group can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes and receptors. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-Benzylidene-N-methylformohydrazide is unique due to its specific hydrazone structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a versatile compound in research and industrial applications .

Properties

CAS No.

61748-16-1

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

N-(benzylideneamino)-N-methylformamide

InChI

InChI=1S/C9H10N2O/c1-11(8-12)10-7-9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

SDGMMWZQIPPCCI-UHFFFAOYSA-N

Canonical SMILES

CN(C=O)N=CC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.